molecular formula C7H7BrN4 B1381227 6-Brom-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridin CAS No. 1799975-72-6

6-Brom-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridin

Katalognummer: B1381227
CAS-Nummer: 1799975-72-6
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: GMXCJQBOVHJBER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 3rd and 7th positions on the triazolopyridine ring

Wissenschaftliche Forschungsanwendungen

6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Biochemische Analyse

Biochemical Properties

6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate .

Additionally, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine has been shown to bind to certain receptor proteins, modulating their signaling pathways. For instance, it can interact with G-protein coupled receptors (GPCRs), altering the downstream signaling cascades that these receptors control. This interaction can lead to changes in cellular responses such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and the subsequent activation of the apoptotic pathway .

In normal cells, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can influence cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can result in altered gene expression and changes in cellular metabolism. The compound has also been reported to affect the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of cytochrome P450 enzymes, the compound prevents the metabolism of substrates, leading to an accumulation of these substrates in the cell .

Furthermore, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can act as an agonist or antagonist of receptor proteins. For example, its interaction with GPCRs can either activate or inhibit the receptor’s signaling pathway, depending on the specific receptor and the cellular context . This dual functionality allows the compound to modulate a wide range of biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its decomposition, resulting in a loss of activity.

Long-term studies have shown that continuous exposure to 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can lead to adaptive changes in cellular function. For instance, cells may upregulate the expression of detoxifying enzymes in response to the compound’s inhibitory effects on cytochrome P450 enzymes . These adaptive responses can influence the overall cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. Beyond this threshold, the effects of the compound become more pronounced, leading to potential adverse outcomes . These findings highlight the importance of dosage optimization in therapeutic applications of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine.

Metabolic Pathways

6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation, leading to their excretion from the body.

The compound also interacts with other enzymes and cofactors involved in metabolic processes. For example, it can inhibit the activity of glutathione S-transferase, an enzyme that plays a crucial role in detoxification . This inhibition can lead to an accumulation of reactive oxygen species and oxidative stress in cells.

Transport and Distribution

The transport and distribution of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic anion transporting polypeptides (OATPs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.

The distribution of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine within tissues is also influenced by its physicochemical properties. Its lipophilicity allows it to readily cross cell membranes, leading to its accumulation in lipid-rich tissues . This distribution pattern can impact the compound’s overall biological activity and toxicity.

Subcellular Localization

The subcellular localization of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.

In the mitochondria, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors . In the nucleus, it can interact with transcription factors and influence gene expression . These subcellular interactions are critical for the compound’s overall biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,7-dimethylpyridine with bromine to introduce the bromine atom at the 6th position. This is followed by the formation of the triazole ring through a cyclization reaction with suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as bromination, cyclization, and purification using techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Cyclization: Reagents like azides or hydrazines can be used for cyclization reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cyclization can result in the formation of fused heterocyclic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyrazine
  • 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]quinoline
  • 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyrimidine

Uniqueness

6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

IUPAC Name

6-bromo-3,7-dimethyltriazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-5(8)3-9-7-6(4)10-11-12(7)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXCJQBOVHJBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)N(N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.